[6-(3-Amino-piperidin-1-yl)-pyrimidin-4-yl]-diethyl-amine hydrochloride
Description
Chemical Structure: The compound features a pyrimidine core substituted at position 6 with a 3-amino-piperidin-1-yl group and at position 4 with a diethylamine moiety, forming a hydrochloride salt. Key Properties:
Properties
IUPAC Name |
6-(3-aminopiperidin-1-yl)-N,N-diethylpyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5.ClH/c1-3-17(4-2)12-8-13(16-10-15-12)18-7-5-6-11(14)9-18;/h8,10-11H,3-7,9,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATVHHSGOGABFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=NC(=C1)N2CCCC(C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671584 | |
| Record name | 6-(3-Aminopiperidin-1-yl)-N,N-diethylpyrimidin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185310-90-0 | |
| Record name | 6-(3-Aminopiperidin-1-yl)-N,N-diethylpyrimidin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound [6-(3-Amino-piperidin-1-yl)-pyrimidin-4-yl]-diethyl-amine hydrochloride is a derivative of pyrimidine and piperidine, which has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
It features a pyrimidine ring substituted with an amino-piperidine group and a diethylamine moiety, which may influence its interaction with biological targets.
Research indicates that compounds similar to this compound exhibit activity as kinase inhibitors, particularly targeting the phosphoinositide 3-kinase (PI3K) pathway. This pathway is crucial in various cellular processes including growth, proliferation, and survival.
Inhibitory Activity Against PI3K
A study highlighted that derivatives of this compound class show potent inhibitory activity against Class I PI3K enzymes, especially isoforms PI3Kα and PI3Kδ. These inhibitors can modulate signaling pathways associated with cancer progression and inflammation .
Biological Activity Data
The following table summarizes key findings from research studies regarding the biological activity of this compound and related compounds:
| Study | Biological Activity | IC50 Value (nM) | Target |
|---|---|---|---|
| Study 1 | PI3Kα Inhibition | 480 | Class I PI3K |
| Study 2 | GSK-3β Inhibition | 360 | GSK-3β |
| Study 3 | AChE Inhibition | 11.55 | AChE |
Case Studies
- GSK-3β Inhibitors : Research has demonstrated that modifications in the piperidine moiety can enhance the inhibitory potency against GSK-3β, a critical enzyme in various diseases including Alzheimer's disease. The introduction of specific substituents has shown to improve both efficacy and metabolic stability .
- Anti-Cancer Properties : Compounds structurally related to this compound have been evaluated for anti-tumor activity. The ability to inhibit PI3K pathways suggests potential applications in cancer therapy, particularly for tumors exhibiting aberrant PI3K signaling .
Comparison with Similar Compounds
Substituent Variations on the Piperidine Ring
Analysis :
- Methylamino substitution () introduces hydrophobicity, which could alter pharmacokinetics (e.g., blood-brain barrier penetration) .
Variations in the Amine Group
Analysis :
Analytical Comparisons :
| Compound (Example) | LCMS ([M+H]+) | HPLC Retention Time (min) | Conditions |
|---|---|---|---|
| Target Compound | Not reported | Not reported | - |
| Example 405 () | 785 | 1.32 | SMD-TFA05 |
| Reference Example 107 () | 658 | 1.18 | SMD-TFA05 |
Note: While LCMS/HPLC data for the target compound is unavailable, structurally related analogs show retention times <2 minutes under acidic mobile phases, suggesting moderate polarity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
